2-Benzyl-3-(dimethylamino)acrolein
Description
Chemical Identity: 2-Benzyl-3-(dimethylamino)acrolein (CAS: 143462-35-5) is an α,β-unsaturated aldehyde derivative with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. Its structure features a dimethylamino group (-N(CH₃)₂) at the 3-position and a benzyloxy moiety (-OCH₂C₆H₅) at the 2-position of the acrolein backbone. The compound is characterized by the SMILES string CN(C)C=C(OCC1=CC=CC=C1)C=O and is classified under amines, ethers, and hydroxyl-containing building blocks .
Synthesis:
The compound is synthesized via a three-step process:
Reaction of [(2,2-diethoxyethoxy)methyl]benzene with PCl₅ at 75°C, followed by treatment with anhydrous N,N-dimethylformamide (DMF) to form an intermediate.
Alkaline hydrolysis (pH ≥ 8) to yield the aldehyde functionality.
Purification via silica gel chromatography (hexane:acetone gradient), achieving a 53% yield .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-benzyl-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
XCFSOIDTZWNRHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of 2-Benzyl-3-(dimethylamino)acrolein typically involves three main stages:
- Stage 1: Chlorination of [(2,2-Diethoxyethoxy)methyl]benzene using phosphorus pentachloride (PCl5) under cooling and subsequent heating.
- Stage 2: Reaction of the chlorinated intermediate with anhydrous N,N-dimethylformamide (DMF) at ambient temperature for an extended period.
- Stage 3: Neutralization and extraction using aqueous sodium hydroxide to obtain the final aldehyde product.
This method yields 2-Benzyl-3-(dimethylamino)acrolein as a brown oil with moderate yield (~53%) under carefully controlled reaction conditions.
Detailed Stepwise Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | [(2,2-Diethoxyethoxy)methyl]benzene (8.30 g, 37.0 mmol), Phosphorus pentachloride (8.09 g, 38.8 mmol), ice cooling (0°C), stirring 15 min, then oil bath at 75°C for 75 min | The acetal derivative is chlorinated by gradual addition of phosphorus pentachloride under ice cooling, followed by heating to promote reaction completion. |
| 2 | Anhydrous N,N-dimethylformamide (8.6 mL, 111 mmol), room temperature, stirring for 72 hours | The chlorinated intermediate reacts with DMF, which acts as a nucleophile and formylation agent, forming an iminium intermediate. |
| 3 | 8 M aqueous sodium hydroxide, ice bath, pH adjusted to 8 or higher | Neutralization step to hydrolyze and liberate the aldehyde functionality, followed by extraction with ether and purification by silica gel chromatography (hexane:acetone gradient) to isolate the product. |
Reaction Scheme Summary
The overall synthetic transformation can be summarized as follows:
$$
\text{[(2,2-Diethoxyethoxy)methyl]benzene} \xrightarrow[\text{ice cooling}]{\text{PCl}_5} \text{Chlorinated intermediate} \xrightarrow[\text{RT, 72 h}]{\text{DMF}} \text{Iminium salt} \xrightarrow[\text{NaOH, pH 8}]{\text{hydrolysis}} \text{2-Benzyl-3-(dimethylamino)acrolein}
$$
Yield and Purity
- The isolated yield of 2-Benzyl-3-(dimethylamino)acrolein from this procedure is approximately 53% based on the starting acetal.
- The product is obtained as a brown oil, which can be purified by silica gel chromatography using a hexane-acetone solvent system.
- The molecular formula is C12H15NO2, with a molecular weight of 205.25 g/mol.
Alternative Synthetic Considerations and Related Compounds
Relation to 3-Dimethylaminoacrolein
3-Dimethylaminoacrolein, a structurally related compound, is typically synthesized via addition of dimethylamine to propynal or via vinyl ether intermediates reacting with Vilsmeier reagents (formed in situ from DMF and phosgene or analogs). Although propynal is explosive and unsuitable for industrial scale, vinyl ethers provide safer and efficient alternatives yielding 3-dimethylaminoacrolein in good yields (up to 86% in some processes).
This background informs the synthetic strategy for 2-Benzyl-3-(dimethylamino)acrolein, where benzyl-substituted vinyl ether analogs or acetals are chlorinated and formylated to introduce the dimethylaminoacrolein moiety.
Use of Alternative Chlorinating Agents
Instead of phosphorus pentachloride, other chlorinating agents such as phosphoryl trichloride or oxalyl chloride can be employed for the formation of the iminium salt intermediates, which upon basic hydrolysis yield the desired aminoacrolein derivatives.
Data Tables for Preparation Parameters
| Parameter | Value | Notes |
|---|---|---|
| Starting material | [(2,2-Diethoxyethoxy)methyl]benzene | 8.30 g (37.0 mmol) |
| Chlorinating agent | Phosphorus pentachloride | 8.09 g (38.8 mmol) |
| Temperature (chlorination) | 0°C to 75°C | Ice cooling then oil bath heating |
| Reaction time (chlorination) | 90 minutes total | 15 min stirring + 75 min heating |
| N,N-Dimethylformamide | 8.6 mL (111 mmol) | Anhydrous, room temperature |
| Reaction time (formylation) | 72 hours | Stirring at room temperature |
| Neutralization | 8 M NaOH aqueous | Adjust pH to 8 or higher |
| Extraction solvent | Ether | Followed by washing and drying |
| Purification | Silica gel chromatography | Hexane:acetone gradient 4:1 to 2:1 |
| Yield | 53% | Isolated product |
Chemical Reactions Analysis
2-Benzyl-3-(dimethylamino)acrolein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentachloride, N,N-dimethylformamide, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosphorus pentachloride and N,N-dimethylformamide yields 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde .
Scientific Research Applications
2-Benzyl-3-(dimethylamino)acrolein is used in various scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, it is used to study the effects of acrolein derivatives on cellular processes . Industrially, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(dimethylamino)acrolein involves its interaction with molecular targets and pathways. It is known to elevate oxidative stress, affect polyamine metabolism, and cause neuronal damage . These effects are mediated through its interaction with cellular components, leading to changes in cellular function and structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Analysis
- Aldehyde vs. Acetal: Unlike its precursor, benzyloxyacetaldehyde diethyl acetal (CAS: 42783-78-8), 2-benzyl-3-(dimethylamino)acrolein exhibits higher electrophilicity due to the unprotected aldehyde group, making it more reactive in nucleophilic additions (e.g., enamine formation) .
- This contrasts with ethyl 4-(dimethylamino)benzoate, where the dimethylamino group primarily enhances photoinitiation efficiency in polymer resins .
- Cytotoxicity Contrast with Acrolein: While acrolein (C₃H₄O) is highly cytotoxic at µM levels—causing DNA single-strand breaks and glutathione depletion—2-benzyl-3-(dimethylamino)acrolein’s bioactivity remains understudied.
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